

Comparative Guide: GSK2018682 and Ozanimod as S1P Receptor Modulators

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators **GSK2018682** and ozanimod. The information is compiled from available preclinical and clinical data to assist researchers in understanding the pharmacological profiles of these two compounds.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. Modulation of these receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. By acting as functional antagonists, S1P receptor modulators cause the internalization of S1P1 on lymphocytes, which sequesters them in lymph nodes and prevents their migration to sites of inflammation.[1]

Ozanimod is an S1P receptor modulator that has received regulatory approval for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] **GSK2018682** is another S1P receptor modulator that was under development. This guide will compare the available data on these two molecules.

Mechanism of Action



Both **GSK2018682** and ozanimod are agonists of the S1P1 and S1P5 receptors.[4][5] Their therapeutic effects are primarily attributed to their functional antagonism of the S1P1 receptor on lymphocytes. Upon binding, they induce the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[5][6] This leads to a reduction in circulating lymphocytes, thereby limiting the inflammatory response in autoimmune diseases.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for **GSK2018682** and ozanimod, providing a comparison of their receptor binding affinities and functional potencies.

Table 1: S1P Receptor Binding Affinities (Ki, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5
GSK2018682	Data not available				
Ozanimod	0.34 ± 0.04	>10,000	>10,000	>10,000	5.8 ± 0.6

Data for ozanimod from a competitive radioligand binding assay using [3H]-ozanimod.[7]

Table 2: S1P Receptor Functional Potency (EC50, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5
GSK2018682	20 (pEC50 = 7.7)	>10,000	>10,000	>10,000	63 (pEC50 = 7.2)
Ozanimod	0.19 ± 0.02	>10,000	>10,000	>10,000	2.1 ± 0.2

pEC50 is the negative logarithm of the EC50 value. Data for **GSK2018682** from an unspecified agonist activity assay.[4] Data for ozanimod from a GTPγS binding assay.[7]

Pharmacokinetics



A Phase 1 study in healthy volunteers provided the following pharmacokinetic parameters for **GSK2018682** after single and repeat oral doses.

Table 3: Pharmacokinetic Properties

Parameter	GSK2018682	Ozanimod
Half-life (t1/2)	44.9 - 63.3 hours	~19-21 hours
Time to max concentration (Tmax)	Not specified	~8-12 hours

Data for **GSK2018682** from a study in healthy volunteers.[8] Data for ozanimod from clinical trial data.[9]

Pharmacodynamics

In a Phase 1 study, **GSK2018682** demonstrated a dose-dependent reduction in absolute lymphocyte count (ALC) in healthy volunteers, with a nadir of over 70% reduction from baseline.[8] This is consistent with the mechanism of action of S1P1 receptor modulators. Ozanimod also produces a dose-dependent reduction in peripheral lymphocyte count.[6]

Development Status

While ozanimod has been successfully developed and approved for clinical use, the development of **GSK2018682** appears to have been discontinued. A Phase 1 clinical trial for relapsing-remitting multiple sclerosis was completed in 2011, but there is no evidence of further clinical development in publicly available records.[10]

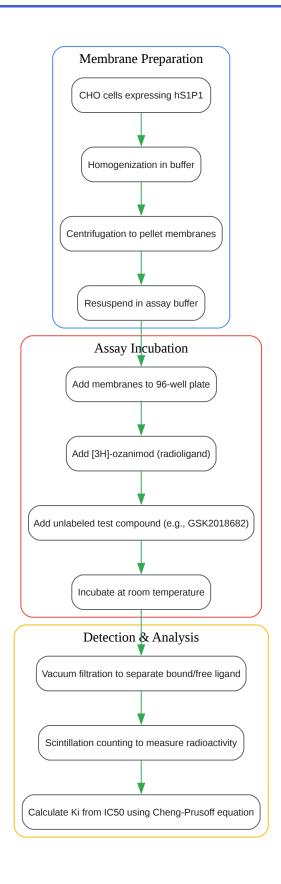
Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Displacement Assay for S1P1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.





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Radioligand Displacement Assay Workflow



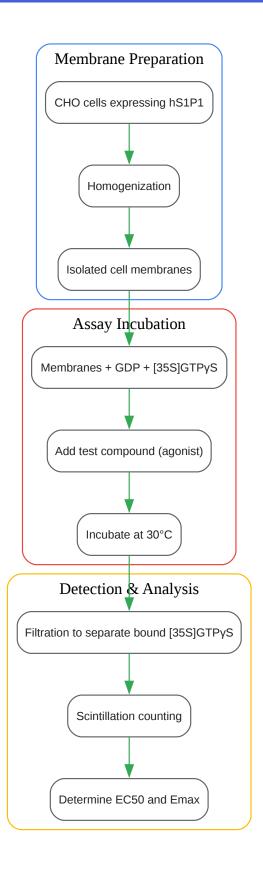
Protocol Steps:

- Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor. Cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate assay buffer.[11]
- Assay Setup: The assay is typically performed in a 96-well plate format. A fixed concentration
 of a radiolabeled S1P1 ligand (e.g., [3H]-ozanimod) is added to each well along with varying
 concentrations of the unlabeled test compound.[7]
- Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand while the unbound radioligand passes through.[12]
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[13]

GTPyS Binding Assay for S1P1 Receptor Functional Activity

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.





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GTPyS Binding Assay Workflow



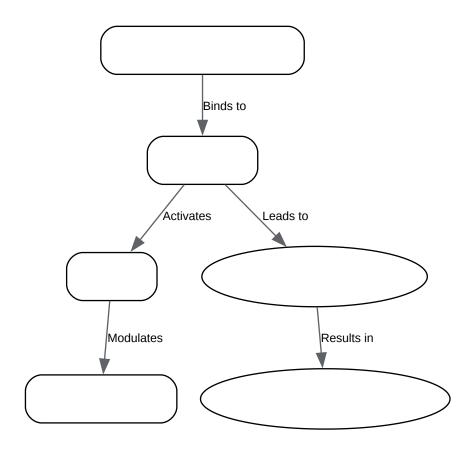
Protocol Steps:

- Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the S1P1 receptor.[14]
- Assay Reaction: The cell membranes are incubated with a reaction mixture containing guanosine diphosphate (GDP) and the non-hydrolyzable GTP analog, [35S]GTPyS.[15]
- Agonist Stimulation: Varying concentrations of the test agonist (e.g., **GSK2018682** or ozanimod) are added to the reaction. Agonist binding to the S1P1 receptor stimulates the exchange of GDP for [35S]GTPyS on the Gα subunit of the coupled G protein.[14]
- Termination and Separation: The reaction is stopped, and the membrane-bound [35S]GTPyS is separated from the free [35S]GTPyS by vacuum filtration.[15]
- Detection and Analysis: The amount of radioactivity on the filters is measured. The data is then analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist.[14]

S1P Signaling Pathway

The binding of an S1P modulator to the S1P1 receptor initiates a cascade of intracellular signaling events.





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Simplified S1P1 Signaling Pathway

Conclusion

Both **GSK2018682** and ozanimod are selective agonists for S1P1 and S1P5 receptors. Based on the available data, ozanimod appears to be a more potent agonist at the S1P1 receptor. The clinical development of **GSK2018682** was not pursued beyond Phase 1, while ozanimod has successfully navigated clinical trials and is an approved therapeutic. This guide provides a summary of the publicly available data to aid in the understanding and comparison of these two S1P receptor modulators. Further research into the preclinical profile of **GSK2018682** would be necessary for a more complete head-to-head comparison.

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